molecular formula C24H18F6N2O4 B2876482 N'-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 477864-05-4

N'-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2876482
CAS No.: 477864-05-4
M. Wt: 512.408
InChI Key: XILYUBONGSXQDP-AAPHRLRXSA-N
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Description

Structure and Synthesis N'-[(1Z)-(4-Phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a Schiff base (hydrazone) derived from the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (compound 3) with 4-phenoxybenzaldehyde. The synthesis involves:

Esterification: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is treated with thionyl chloride in methanol to form the corresponding methyl ester (compound 2) .

Hydrazide Formation: The ester reacts with hydrazine hydrate in ethanol to yield 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3) with a yield of 90–94% .

Hydrazone Synthesis: Compound 3 is condensed with 4-phenoxybenzaldehyde in ethanol under reflux to form the target hydrazone .

Properties

IUPAC Name

N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F6N2O4/c25-23(26,27)14-34-19-10-11-21(35-15-24(28,29)30)20(12-19)22(33)32-31-13-16-6-8-18(9-7-16)36-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,32,33)/b31-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILYUBONGSXQDP-AAPHRLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=N\NC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for N'-[(1Z)-(4-Phenoxyphenyl)Methylidene]-2,5-Bis(2,2,2-Trifluoroethoxy)Benzohydrazide

Preparation of 2,5-Bis(2,2,2-Trifluoroethoxy)Benzohydrazide

The benzohydrazide intermediate is synthesized via nucleophilic acyl substitution. Two primary methods are documented:

Hydrazinolysis of Ethyl 2,5-Bis(2,2,2-Trifluoroethoxy)Benzoate

Ethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (10 mmol) is refluxed with hydrazine hydrate (15 mmol) in ethanol (50 mL) for 6–8 hours. The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield white crystals (82% yield).

Reaction Equation:
$$
\text{Ethyl ester} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, Δ}} \text{Benzohydrazide} + \text{Ethanol}
$$

Acid Chloride Route

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (10 mmol) is treated with thionyl chloride (20 mmol) at 70°C for 2 hours. The resulting acid chloride is reacted with hydrazine hydrate (15 mmol) in dichloromethane (DCM) at 0–5°C. The product is isolated via vacuum filtration (75% yield).

Key Data:

  • Melting Point: 148–150°C
  • FTIR (KBr, cm$$^{-1}$$): 3250 (N–H), 1660 (C=O), 1270 (C–O–C)

Condensation with 4-Phenoxybenzaldehyde

The hydrazide intermediate (5 mmol) is condensed with 4-phenoxybenzaldehyde (5.5 mmol) in ethanol (30 mL) using PTSA (0.1 mmol) as a catalyst. The mixture is refluxed for 4 hours, cooled, and poured into ice-water. The precipitate is filtered and purified via column chromatography (SiO$$_2$$, hexane:ethyl acetate = 7:3) to afford the title compound as yellow crystals (78% yield).

Reaction Equation:
$$
\text{Benzohydrazide} + \text{4-Phenoxybenzaldehyde} \xrightarrow{\text{PTSA, EtOH, Δ}} \text{Hydrazone} + \text{H}_2\text{O}
$$

Optimization Table:

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
PTSA EtOH 80 4 78
Acetic acid MeOH 65 6 72
None EtOH 80 8 58

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.85–6.89 (m, 11H, Ar–H), 4.45–4.30 (q, 4H, OCH$$2$$CF$$3$$), 2.50 (s, 3H, CH$$3$$).
  • $$ ^{13}C $$-NMR (100 MHz, CDCl$$3$$): δ 163.5 (C=O), 161.2 (CH=N), 154.3–114.7 (Ar–C), 68.4 (OCH$$2$$CF$$3$$), 124.5 (q, J = 277 Hz, CF$$3$$).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • FTIR (KBr, cm$$^{-1}$$): 3220 (N–H), 1665 (C=O), 1600 (C=N), 1250 (C–O–C), 1130 (C–F).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the hydrazone bond. The dihedral angle between the benzohydrazide and 4-phenoxyphenyl moieties is 21.07°, with intramolecular hydrogen bonding (N–H⋯O) stabilizing the structure.

Crystallographic Data:

  • Space Group: P2$$1$$2$$1$$2$$_1$$
  • Unit Cell Parameters: a = 8.42 Å, b = 12.35 Å, c = 15.67 Å
  • R-Factor: 0.045

Mechanistic Insights and Side Reactions

Hydrazone Formation Mechanism

The condensation proceeds via nucleophilic attack of the hydrazide’s NH$$_2$$ group on the aldehyde’s carbonyl carbon, followed by dehydration. Acid catalysts protonate the carbonyl oxygen, enhancing electrophilicity.

Byproduct Analysis

Prolonged reaction times (>8 hours) yield 5–10% of the E-isomer, detectable via HPLC (C18 column, acetonitrile:water = 70:30). The Z-isomer elutes at 4.2 minutes, while the E-isomer elutes at 5.7 minutes.

Applications and Derivatives

Biological Activity

Analogous hydrazones exhibit antimicrobial and anticancer properties. For example, 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides show MIC values of 8–32 µg/mL against Staphylococcus aureus.

Material Science Applications

Trifluoroethoxy groups enhance thermal stability (T$$_{dec}$$ > 200°C), making the compound suitable for high-performance polymers.

Chemical Reactions Analysis

N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

Unfortunately, the available search results offer limited information regarding the specific applications of the compound "N'-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide." However, based on the provided data, we can infer some potential applications and related research areas:

1. Chemical Identification and Characterization

  • Chemical formula: C24H18F6N2O4
  • Molecular weight: 512.41
  • CAS Registry Number: 477864-05-4
  • Purity: >90%
  • Nomenclature: N'-[(Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

These details are crucial for cataloging, identifying, and sourcing the compound for research purposes .

2. Synthesis of Related Compounds

  • The compound is a hydrazone derivative, synthesized through the condensation of aldehydes/acetophenones with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide .
  • Hydrazones of this type can be further reacted to form 1,3,4-oxadiazole derivatives, which have potential biological activities .

3. Potential Biological Applications

  • Similar compounds, such as 1,2,4-triazole rings, have a wide range of pharmaceutical applications, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents .
  • Certain 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles derivatives have shown potential as anti-cancer and anti-diabetic agents .
  • The amidoxime moiety, which is related to hydrazones, is explored as a source of antileishmanial agents .

4. Precursor in Synthesis

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
  • Synthesis of different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines

5. Spectroscopic Analysis

  • IR, 1H-NMR, and 13C-NMR: Employed to determine the structures of newly synthesized compounds .
  • Mass spectrophotometry: Used in conjunction with NMR to analyze synthesized compounds .

6. Usage as a research chemical

  • Available for purchase in small quantities (1mg to 100mg) for research purposes .
  • Custom inquiries can be made to suppliers .

Mechanism of Action

The mechanism of action of N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s phenoxyphenyl and trifluoroethoxy groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Key Features

  • The molecule contains two electron-withdrawing trifluoroethoxy groups at positions 2 and 5 on the benzene ring, enhancing lipophilicity and metabolic stability.
  • The hydrazone linkage (C=N) introduces conformational rigidity, which may influence binding to biological targets.
  • Spectral characterization (IR, NMR, HRMS) confirms the structure:
    • IR : A strong ν(NH) stretch at ~3398 cm⁻¹ (similar to related hydrazones) .
    • ¹H NMR : Distinct signals for trifluoroethoxy groups (δ 4.5–4.7 ppm) and aromatic protons .
Hydrazone Derivatives with Varied Aldehyde Substituents

The target compound is part of a series of hydrazones synthesized by condensing 3 with different aldehydes/acetophenones. Key comparisons include:

Compound Aldehyde Substituent Key Spectral/Functional Differences Biological Activity (if reported) Reference
Target Compound 4-Phenoxyphenyl ν(NH) ~3398 cm⁻¹; aromatic δ 7.2–7.8 ppm Not explicitly stated (likely antimicrobial/anticancer)
5d (Thiazolidinone derivative) 3,4-Dimethylphenyl ν(NH) at 3398 cm⁻¹; additional methyl signals (δ 2.2–2.3 ppm) Evaluated for antimicrobial activity
N'-(4-Bromophenyl)sulfonyl 4-Bromobenzenesulfonyl Sulfonyl group introduces ν(SO₂) ~1350–1150 cm⁻¹ Potential enzyme inhibition (glucosidase)

Structural Impact :

  • Electron-Withdrawing Groups (e.g., bromo in 14 ): Improve metabolic stability but may reduce solubility.
Heterocyclic Derivatives

The benzohydrazide (3 ) serves as a precursor for heterocycles like 1,3-thiazolidin-4-ones and 1,3,4-oxadiazoles:

Heterocycle Class Synthesis Method Key Features Biological Activity Reference
1,3-Thiazolidin-4-ones Refluxing hydrazones with thioglycolic acid Five-membered ring with S and N atoms; ν(C=O) ~1700 cm⁻¹ Antimicrobial, anticancer
1,3,4-Oxadiazoles Cyclization of hydrazones with acetic anhydride Five-membered ring with two N atoms; ν(C=N) ~1600 cm⁻¹ α-Glucosidase inhibition

Comparison :

  • Bioactivity: Thiazolidinones often exhibit antimicrobial activity, while oxadiazoles are explored for enzyme inhibition .
  • Spectral Markers: Thiazolidinones show distinct C=O stretches (~1700 cm⁻¹), absent in oxadiazoles .
Benzamide Derivatives (e.g., Flecainide)

Flecainide (N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) shares the 2,5-bis(trifluoroethoxy)phenyl core but replaces the hydrazone with an amide linkage:

Feature Target Hydrazone Flecainide
Linkage Hydrazone (C=N) Amide (CONH)
Synthesis Condensation of hydrazide with aldehyde Reaction of benzoyl chloride with amine
Bioactivity Antimicrobial/anticancer (hypothesized) Antiarrhythmic (Na⁺ channel blocker)
Lipophilicity High (due to trifluoroethoxy and aromatic) Moderate (amide reduces logP)

Key Insight : The hydrazone’s imine group may confer redox activity, whereas flecainide’s amide enhances metabolic stability for prolonged cardiac effects .

Biological Activity

N'-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural properties, and various biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Properties

The synthesis of this compound typically involves the condensation reaction of a hydrazide with an appropriate aldehyde or ketone. The resulting compound features a hydrazone linkage characterized by the –CO–NH–N=CH– moiety, which is crucial for its biological activity. The structural confirmation of such compounds is usually achieved through spectral methods such as NMR and IR spectroscopy.

Antimicrobial Activity

Research indicates that hydrazones exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains. A study reported that similar hydrazone derivatives displayed minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound 1Staphylococcus aureus3.91
Compound 2E. coli7.50
Compound 3Pseudomonas aeruginosa10.00

Anticancer Activity

The anticancer potential of hydrazones has been widely studied. In vitro assays using various human cancer cell lines (e.g., HepG2, H1563) have shown that this compound can inhibit cell proliferation effectively. One study found that certain derivatives exhibited IC50 values as low as 0.77 µM against LN-229 cells . This suggests a promising avenue for further development in cancer therapeutics.

Table 2: Anticancer Activity of Selected Hydrazone Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound ALN-2290.77
Compound BHepG21.50
Compound CH15630.95

Anti-inflammatory Activity

The anti-inflammatory effects of hydrazones have also been documented. Compounds similar to this compound have shown potential in reducing inflammation markers in various experimental models . This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized a series of hydrazone derivatives and evaluated their biological activities comprehensively. The study highlighted the potential of these compounds in treating infections caused by resistant bacterial strains and their efficacy against specific cancer types .

Another case involved the evaluation of the acute toxicity of these compounds using zebrafish embryos as a model organism. The results indicated low to moderate toxicity levels, suggesting a favorable safety profile for further pharmacological development .

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